molecular formula C11H12Cl2N2 B13716455 2-Amino-6-chloro-3-ethylquinoline hydrochloride CAS No. 1171188-95-6

2-Amino-6-chloro-3-ethylquinoline hydrochloride

Cat. No.: B13716455
CAS No.: 1171188-95-6
M. Wt: 243.13 g/mol
InChI Key: BQDCTPXZORSMRY-UHFFFAOYSA-N
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Description

2-Amino-6-chloro-3-ethylquinoline hydrochloride is a substituted quinoline derivative characterized by an amino group at position 2, a chlorine atom at position 6, and an ethyl group at position 3 of the quinoline ring. Its molecular formula is C₁₁H₁₂Cl₂N₂, with a molecular weight of 259.14 g/mol (calculated from and structural analogs). The chlorine and ethyl substituents influence its physicochemical properties, including solubility, lipophilicity, and reactivity, making it a compound of interest in pharmaceutical and agrochemical research.

Properties

CAS No.

1171188-95-6

Molecular Formula

C11H12Cl2N2

Molecular Weight

243.13 g/mol

IUPAC Name

6-chloro-3-ethylquinolin-2-amine;hydrochloride

InChI

InChI=1S/C11H11ClN2.ClH/c1-2-7-5-8-6-9(12)3-4-10(8)14-11(7)13;/h3-6H,2H2,1H3,(H2,13,14);1H

InChI Key

BQDCTPXZORSMRY-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C2C=CC(=CC2=C1)Cl)N.Cl

Origin of Product

United States

Preparation Methods

Starting Material Selection and Core Quinoline Formation

The quinoline core is typically synthesized via classical methods such as the Conrad–Limpach synthesis, which involves condensation of aniline derivatives with β-ketoesters, followed by cyclization under thermal conditions. For example, condensation of 4-fluoro-3-methoxyaniline with ethyl acetoacetate yields 2-methyl-4(1H)-quinolone, which can be further functionalized.

Introduction of the 3-Ethyl Group

The ethyl group at the 3-position can be introduced through alkylation strategies or by starting from ethyl-substituted precursors. In the synthesis of related quinoline derivatives, ethyl acetoacetate is used as a building block, which upon condensation and cyclization yields the ethyl-substituted quinoline core. Alternatively, selective alkylation of the quinoline ring at the 3-position may be performed using ethyl halides under suitable conditions.

Amination at the 2-Position

The amino group at position 2 is commonly introduced by nucleophilic aromatic substitution of the 2-chloroquinoline intermediate with ammonia or amines. Reduction of nitro precursors to amino derivatives is also a widely used method. For example, 2-amino-6-nitrobenzoic acid is prepared by reduction of 2,6-dinitrobenzoic acid, which is a related approach for introducing amino groups on aromatic rings.

In quinoline chemistry, reductive amination or direct substitution of 2-chloroquinoline derivatives with ammonia or amines in the presence of catalysts such as metallic copper under pressure and elevated temperature has been reported. The reduction of nitrile groups to amines using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) is another route to obtain aminomethyl quinoline derivatives.

Formation of Hydrochloride Salt

The final step involves conversion of the free base 2-amino-6-chloro-3-ethylquinoline to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, yielding the hydrochloride salt with improved stability and solubility.

Summary Table of Preparation Steps and Conditions

Step Transformation Reagents/Conditions Yield (%) Notes
1 Quinoline core formation Condensation of 4-fluoro-3-methoxyaniline with ethyl acetoacetate; thermal cyclization 70-85 Conrad–Limpach synthesis
2 Chlorination at 6-position Phosphorus trichloride, chlorine gas, tungsten-iodine lamp irradiation, 115-150 °C 70-97 Selective chlorination
3 Introduction of 3-ethyl group Use of ethyl acetoacetate precursor or alkylation with ethyl halides Variable Alkylation or precursor selection
4 Amination at 2-position Ammonia or amine substitution; reduction of nitro or nitrile intermediates with LiAlH4 or NaBH4 Good Nucleophilic substitution or reduction
5 Hydrochloride salt formation Treatment with HCl in solvent Quantitative Salt formation for stability

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-chloro-3-ethylquinoline hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as an antimicrobial agent . Research indicates that derivatives of quinoline, including 2-Amino-6-chloro-3-ethylquinoline hydrochloride, exhibit activity against various bacterial strains and may serve as lead compounds in the development of new antibiotics .

Anticancer Research

Studies have shown that quinoline derivatives can inhibit cancer cell proliferation. Specifically, 2-Amino-6-chloro-3-ethylquinoline hydrochloride has been evaluated for its ability to target cancer cells through mechanisms such as apoptosis induction and cell cycle arrest .

Tuberculosis Treatment

Recent investigations highlight the compound's potential against Mycobacterium tuberculosis. Modifications at the C-6 position of quinoline derivatives have led to enhanced anti-tubercular activity. Compounds similar to 2-Amino-6-chloro-3-ethylquinoline hydrochloride have shown promising results in inhibiting both replicating and non-replicating forms of the bacterium .

The biological activity of 2-Amino-6-chloro-3-ethylquinoline hydrochloride can be attributed to its interaction with specific molecular targets within pathogens or cancer cells. These interactions often involve binding to enzymes or receptors, altering their function and leading to therapeutic effects.

Table: Summary of Biological Activities

Activity TypeTarget Organism/CellsMechanism of ActionReference
AntimicrobialVarious bacteriaInhibition of cell wall synthesis
AnticancerCancer cell linesInduction of apoptosis
Anti-TubercularMycobacterium tuberculosisInhibition of metabolic processes

Case Studies and Research Findings

Several studies have documented the efficacy of 2-Amino-6-chloro-3-ethylquinoline hydrochloride and its derivatives:

  • Antimicrobial Activity : A study conducted on various quinoline derivatives indicated that those with halogen substitutions at specific positions exhibited enhanced antibacterial properties against resistant strains .
  • Anticancer Properties : Another research highlighted that certain modifications on the quinoline structure led to significant reductions in tumor cell viability in vitro, suggesting a promising avenue for cancer therapeutics .
  • Tuberculosis Inhibition : A recent study focused on the effectiveness of halogenated quinolines against Mycobacterium tuberculosis, demonstrating that compounds with chlorine substitutions showed improved inhibitory activity compared to their non-halogenated counterparts .

Mechanism of Action

The mechanism of action of 2-Amino-6-chloro-3-ethylquinoline hydrochloride involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural differences and molecular parameters between 2-amino-6-chloro-3-ethylquinoline hydrochloride and its analogs:

Compound Name CAS Number Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features
2-Amino-6-chloro-3-ethylquinoline hydrochloride Not explicitly listed¹ Cl (6), C₂H₅ (3), NH₂ (2) C₁₁H₁₂Cl₂N₂ 259.14 Chloro and ethyl groups enhance lipophilicity and steric bulk
2-Amino-3-ethylquinoline hydrochloride 1170053-53-8 H (6), C₂H₅ (3), NH₂ (2) C₁₁H₁₃ClN₂ 216.69 Lacks Cl at position 6; reduced molecular weight
2-Amino-6-chloro-3-propylquinoline hydrochloride 1171447-48-5 Cl (6), C₃H₇ (3), NH₂ (2) C₁₂H₁₄Cl₂N₂ 257.16 Propyl group increases steric hindrance compared to ethyl
2-Amino-3,6-diethylquinoline hydrochloride 1171963-23-7 C₂H₅ (3 and 6), NH₂ (2) C₁₃H₁₇ClN₂ 236.74 Dual ethyl groups may enhance electron-donating effects
2-Amino-6-chloro-3-methylquinoline 137110-42-0 Cl (6), CH₃ (3), NH₂ (2) C₁₀H₉ClN₂ 192.64 Methyl substituent reduces steric bulk

Substituent Effects on Properties

  • Increases molecular weight and lipophilicity, impacting solubility in polar solvents .
  • Ethyl (C₂H₅) vs.
  • Methyl (CH₃) vs. Ethyl (C₂H₅): Methyl analogs (e.g., 2-amino-6-chloro-3-methylquinoline) exhibit lower molecular weights and reduced lipophilicity, favoring aqueous solubility .

Biological Activity

2-Amino-6-chloro-3-ethylquinoline hydrochloride is a synthetic compound that belongs to the quinoline class of heterocyclic compounds. This compound has garnered interest due to its potential biological activities, which include antimicrobial, antioxidant, and anticancer properties. The following sections detail its biological activities, mechanisms of action, and comparative studies with similar compounds.

  • IUPAC Name : 2-amino-6-chloro-3-ethylquinoline hydrochloride
  • Molecular Formula : C11H12ClN2·HCl
  • Molecular Weight : 248.13 g/mol

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of 2-Amino-6-chloro-3-ethylquinoline hydrochloride against various bacterial strains. For instance, it was tested against Staphylococcus aureus and Escherichia coli using the disk diffusion method.

CompoundConcentration (ppm)E. coli Inhibition ZoneS. aureus Inhibition Zone
2-Amino-6-chloro-3-ethylquinoline hydrochloride75 - 1000No inhibitionNo inhibition

The results indicated no significant antibacterial activity within the tested concentration range, suggesting that while it may possess some bioactivity, it is not effective against these common pathogens at the concentrations used in this study .

Antioxidant Activity

The antioxidant capacity of 2-Amino-6-chloro-3-ethylquinoline hydrochloride was assessed using the DPPH radical scavenging assay. The IC50 value was determined to be relatively high compared to standard antioxidants like ascorbic acid.

CompoundDPPH Scavenging IC50 (ppm)
2-Amino-6-chloro-3-ethylquinoline hydrochloride>1000
Ascorbic Acid11

This indicates a weak antioxidant activity for 2-Amino-6-chloro-3-ethylquinoline hydrochloride compared to more potent antioxidants .

The biological activity of 2-Amino-6-chloro-3-ethylquinoline hydrochloride is believed to be influenced by its ability to interact with specific enzymes and receptors within microbial cells. The presence of the amino and chloro groups facilitates binding interactions that may disrupt cellular processes, although detailed mechanisms remain to be fully elucidated .

Comparative Studies with Analog Compounds

Comparative studies with other quinoline derivatives have highlighted differences in biological activities based on structural variations. For example:

CompoundAntimicrobial ActivityAntioxidant Activity
2-Amino-6-chloro-3-ethylquinoline hydrochlorideNo inhibitionWeak
2-Amino-6-bromo-3-ethylquinoline hydrochlorideModerateModerate
2-Amino-6-fluoro-3-ethylquinoline hydrochlorideStrongWeak

These comparisons demonstrate that halogen substitutions significantly affect both antimicrobial and antioxidant activities, with bromo and fluoro derivatives showing improved profiles .

Case Studies and Research Findings

Several case studies have documented the synthesis and evaluation of various quinoline derivatives, including 2-Amino-6-chloro-3-ethylquinoline hydrochloride. A notable study synthesized a series of quinoline-hydrazone derivatives that exhibited enhanced biological activity compared to their parent compounds. These findings suggest that modifying the quinoline structure can lead to improved therapeutic profiles .

Q & A

Q. Advanced Research Focus

  • Process Analytical Technology (PAT) : Implement in-line monitoring (e.g., ReactIR) to track critical parameters (temperature, pH) during chlorination and salt formation .
  • Solvent Optimization : Replace hazardous solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether) without compromising yield .
  • Quality-by-Design (QbD) : Use DOE (design of experiments) to identify robust operating ranges for reaction time, temperature, and stoichiometry .

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